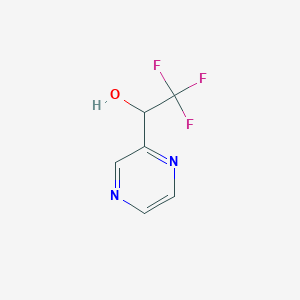

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Solvolysis Studies

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol: is utilized in solvolysis studies to understand the effects of substituents on reaction rates. The trifluoro group’s strong electron-withdrawing nature makes it an excellent probe for studying reaction mechanisms and kinetics in organic chemistry .

Specialized Solvent Applications

Due to its unique chemical properties, this compound serves as a specialized solvent in organic synthesis. It can facilitate reactions that require a polar aprotic environment, such as oxidations of sulfur compounds using hydrogen peroxide .

Enzymatic Resolution

In biochemistry, 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol can be used for the enzymatic resolution of chiral compounds. Lipases, for example, can show high enantioselectivity when used with this compound, which is crucial for producing optically pure substances in pharmaceuticals .

Agricultural Chemistry

In the field of agricultural chemistry, this compound’s derivatives could be explored for their potential as intermediates in the synthesis of agrochemicals. Its structural motif might be useful in developing new pesticides or herbicides .

Materials Science

In materials science, the compound can be investigated for its role in creating novel polymers or coatings. The trifluoro group could impart unique properties like hydrophobicity or resistance to degradation under certain conditions .

Analytical Chemistry

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol: may be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It could be particularly useful in chromatographic methods or mass spectrometry for identifying or quantifying substances .

properties

IUPAC Name |

2,2,2-trifluoro-1-pyrazin-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3,5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQOAMXGEIAXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2892871.png)

![1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2892872.png)

![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2892874.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2892879.png)